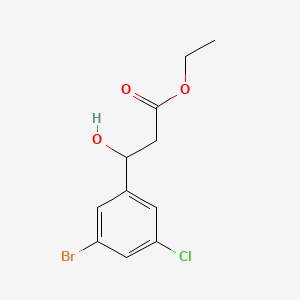
Ethyl 3-(3-Bromo-5-chlorophenyl)-3-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-Bromo-5-chlorophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of aromatic esters It features a bromine and chlorine-substituted phenyl ring attached to a hydroxypropanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-Bromo-5-chlorophenyl)-3-hydroxypropanoate typically involves multi-step organic reactions. One common method includes the esterification of 3-(3-Bromo-5-chlorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-Bromo-5-chlorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-(3-Bromo-5-chlorophenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(3-Bromo-5-chlorophenyl)-3-hydroxypropanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(3-Bromo-5-chlorophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-Bromo-5-chlorophenyl)-3-hydroxypropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and chlorine atoms can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(3-Bromo-5-chlorophenyl)propanoate
- 3-(3-Bromo-5-chlorophenyl)morpholine
Uniqueness
Ethyl 3-(3-Bromo-5-chlorophenyl)-3-hydroxypropanoate is unique due to the presence of both a hydroxy group and an ester group, which can participate in a variety of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis.
Biological Activity
Ethyl 3-(3-bromo-5-chlorophenyl)-3-hydroxypropanoate is a synthetic organic compound with notable biological activities attributed to its unique structural characteristics. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C₁₂H₁₄BrClO₃
- Molecular Weight : 307.57 g/mol
It features a hydroxypropanoate backbone with a phenyl ring substituted at the 3-position with bromine and at the 5-position with chlorine. These halogen substitutions are critical for its biological activity, as they can enhance reactivity and selectivity towards various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Its electrophilic nature allows it to interact with nucleophilic sites on enzyme active sites, potentially altering their function.
- Receptor Interaction : It may bind to various receptors, influencing signaling pathways related to cell proliferation and apoptosis. The halogenated phenyl group can enhance lipophilicity, facilitating membrane penetration and receptor binding.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through disruption of microbial cell membranes or interference with metabolic processes.
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have indicated that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with bromine and chlorine substitutions have shown enhanced activity against breast cancer cells by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Studies : Research has demonstrated that halogenated compounds can possess significant antimicrobial activity. A study on related compounds indicated that those with similar substituents effectively inhibited the growth of Gram-positive bacteria, suggesting a potential therapeutic application in treating bacterial infections .
Data Table of Biological Activities
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Bromination and Chlorination : Starting from a suitable phenolic precursor, bromination and chlorination reactions are performed to introduce the halogen substituents.
- Esterification : The hydroxypropanoate moiety is introduced through esterification reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Properties
Molecular Formula |
C11H12BrClO3 |
|---|---|
Molecular Weight |
307.57 g/mol |
IUPAC Name |
ethyl 3-(3-bromo-5-chlorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H12BrClO3/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7/h3-5,10,14H,2,6H2,1H3 |
InChI Key |
TUTFDIWBCKGYLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC(=C1)Br)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















